molecular formula C20H22FNO5S2 B12627830 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide

Cat. No.: B12627830
M. Wt: 439.5 g/mol
InChI Key: BZMCBOYYKLTYJV-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class, characterized by a central benzene ring substituted with a sulfonyl group derived from 1,1-dioxidotetrahydrothiophen-3-yl, a fluorine atom at the 2-position, and an N-linked 2-isopropylphenyl moiety.

Properties

Molecular Formula

C20H22FNO5S2

Molecular Weight

439.5 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C20H22FNO5S2/c1-13(2)16-5-3-4-6-19(16)22-20(23)17-11-14(7-8-18(17)21)29(26,27)15-9-10-28(24,25)12-15/h3-8,11,13,15H,9-10,12H2,1-2H3,(H,22,23)

InChI Key

BZMCBOYYKLTYJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydrothiophene ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Fluorination: The fluorine atom is incorporated using fluorinating agents such as diethylaminosul

Biological Activity

The compound 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20FNO3SC_{17}H_{20}FNO_3S, with a molecular weight of approximately 345.4 g/mol. The structure features a sulfonyl group, a tetrahydrothiophene ring, and a fluoro-substituted benzamide moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC17H20FNO3SC_{17}H_{20}FNO_3S
Molecular Weight345.4 g/mol
IUPAC Name5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yl)phenyl]benzamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It has been shown to:

  • Inhibit Enzymatic Activity : The sulfonyl group can interact with key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulate Receptor Activity : The compound may bind to specific receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
  • Induce Apoptosis : Preliminary studies suggest that it may promote programmed cell death in certain cancer cell lines by activating apoptotic pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
    • A study reported an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating potent anticancer properties.
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulates immune response pathways.
  • Antimicrobial Activity :
    • Preliminary tests indicate that the compound possesses antimicrobial properties against certain bacterial strains. Further investigations are required to elucidate its efficacy and mechanism against pathogens.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent investigation focused on the effects of the compound on various cancer cell lines (e.g., MCF-7, A549). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogous benzamides:

Compound Name / Identifier Key Substituents/Functional Groups Notable Structural Differences
Target Compound - 2-Fluoro
- 1,1-Dioxidotetrahydrothiophen-3-yl sulfonyl
- N-(2-isopropylphenyl)
Unique sulfonyl linkage from tetrahydrothiophene dioxane; isopropylphenyl substitution
Nitazoxanide () - 5-Nitrothiazole
- Acetoxy group
Lacks sulfonyl group; nitro-thiazole moiety confers antiparasitic activity
(S)-N-(2-bromo-6-chlorophenyl)-...benzamide () - 2-Trifluoropropoxy
- Cyano-hydroxybutenamido
Ether-linked trifluoropropyl group instead of sulfonyl; additional cyanoamide functionality
EP 3 532 474 B1 Derivatives () - Trifluoropropoxy
- Triazolo-oxazine or chloro/fluorophenyl
Ether or heterocyclic substituents; no sulfonyl groups
N-(1,1-dioxidotetrahydrothiophen-3-yl)-...benzamide () - Furan-2-ylmethyl
- Methoxybenzamide
Shares sulfonyl-tetrahydrothiophene but differs in aromatic substituents and side chains

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorine at the 2-position may reduce metabolic degradation, akin to fluorinated derivatives in and .
  • Lipophilicity : The isopropyl group on the phenyl ring enhances lipophilicity relative to nitro-thiazole () or methoxy-substituted analogs (), possibly affecting membrane permeability .

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